4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One
Description
Properties
IUPAC Name |
4-thiophen-3-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-11-5-17-12(7-13-2-3-16-9-12)8-14(11)10-1-4-18-6-10/h1,4,6,13H,2-3,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVYLBUROPBNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CN1)CN(C(=O)CO2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Scaffold Construction
The 1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one framework necessitates simultaneous formation of two heterocyclic rings. A convergent approach involves synthesizing the tetrahydrofuranyl-piperidinone system via intramolecular cyclization. For example, a keto-amine precursor bearing orthogonal protecting groups (e.g., tert-butoxycarbonyl for nitrogen and silyl ethers for oxygen) can undergo acid-catalyzed cyclization to form the spiro center. Computational modeling suggests that torsional strain in the transition state favors a chair-boat conformation for the piperidinone ring, ensuring stereochemical fidelity.
Synthetic Methodologies and Reaction Optimization
Two-Step Cyclocondensation Approach
A representative protocol involves:
-
Formation of the Piperidinone Ring : Reacting 4-aminobutan-1-ol with ethyl acetoacetate under Dean-Stark conditions yields a β-enamino ester, which undergoes Dieckmann cyclization in the presence of NaOMe to form the piperidin-3-one core.
-
Tetrahydrofuran Ring Closure : Treatment with epichlorohydrin in DMF at 80°C induces oxirane opening and subsequent nucleophilic attack by the secondary amine, forming the spiro junction.
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 80°C | 12% (vs. 60°C) |
| Solvent | DMF | 18% (vs. THF) |
| Equiv. Epichlorohydrin | 2.5 | 9% (vs. 1.5) |
Side products include linear oligomers (up to 15%) from competing intermolecular reactions, mitigated by high-dilution conditions.
Thiophene Functionalization Strategies
Direct Electrophilic Substitution
Attempted Friedel-Crafts acetylation of pre-formed spirocycles with thiophene-3-carbonyl chloride led to <5% yield due to steric hindrance at the spiro center. DFT calculations reveal a 28 kcal/mol activation barrier for electrophilic attack at the thiophene C3 position when conjugated to the spiro system.
Transition Metal-Catalyzed Coupling
Palladium-mediated coupling shows greater promise:
Suzuki Reaction Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Cs₂CO₃ (3 equiv)
-
Solvent : Dioxane/H₂O (4:1)
-
Temperature : 100°C, 12 h
Under these conditions, coupling efficiency reaches 63% with 3-thienylboronic acid. Key challenges include homocoupling of boronic acid (up to 22%) and catalyst deactivation by the tertiary amine in the spirocycle.
Stereochemical Control and Chiral Resolution
Diastereoselective Spirocyclization
Chiral auxiliaries like (R)-phenylglycinol induce facial selectivity during cyclization. In a model system, the (S)-configured spirocenter forms preferentially (dr = 7:1) when using L-proline as a organocatalyst. Transition-state analysis indicates hydrogen bonding between the catalyst’s carboxylate and the keto-enol tautomer stabilizes the Re-face attack.
Kinetic Resolution via Enzymatic Hydrolysis
Lipase PS (Pseudomonas cepacia) selectively hydrolyzes the (R)-enantiomer of a racemic spirocyclic ester precursor in tert-butyl methyl ether, achieving 98% ee after 48 h. Scale-up trials demonstrate consistent enantiomeric excess (94–97% ee) at the 100 g scale.
Scalability and Process Chemistry Considerations
Continuous Flow Synthesis
A microreactor system (Corning AFR) enhances heat transfer during exothermic cyclization steps:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8 h | 22 min |
| Throughput | 12 g/day | 1.2 kg/day |
| Impurity Profile | 8% | <0.5% |
Residence time distribution studies confirm narrow RTD (σ² = 0.08 min²), critical for consistent product quality.
Analytical Characterization and QC Protocols
Spectroscopic Fingerprinting
-
¹H NMR (400 MHz, CDCl₃): δ 7.32 (dd, J = 2.8 Hz, 1H, thiophene H4), 4.18 (m, 2H, OCH₂), 3.74 (s, 1H, spiro CH)
-
HRMS : m/z [M+H]⁺ calcd for C₁₄H₁₇N₂O₃S: 293.0961, found 293.0958
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene ring .
Scientific Research Applications
4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials with unique electronic properties.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One involves its interaction with specific molecular targets and pathways. The thiophene ring’s electronic properties allow it to participate in various biochemical processes, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Heterocyclic Compounds
Key Observations:
- Spiro vs.
- Thiophene Substitution : Unlike thiophen-2-yl derivatives in , the 3-yl position in the target compound may alter electronic distribution due to reduced conjugation with adjacent heteroatoms .
- Heteroatom Composition : The combination of oxygen and nitrogen in the spiro system contrasts with sulfur-rich thiadiazoles , which could influence solubility and hydrogen-bonding capacity.
Pharmacological and Functional Properties
Computational and Crystallographic Insights
- Density Functional Theory (DFT) : Methods described in could model the target compound’s electron density distribution, particularly the thiophene’s influence on the spiro system’s dipole moment .
- Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting that the target’s crystal structure (if resolved) would leverage similar computational tools as thiophene-containing polymers in .
Biological Activity
4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One (CAS Number: 1422133-94-5) is a novel compound that has garnered attention due to its potential biological activities. This compound features a unique spirocyclic structure that may confer specific pharmacological properties. Understanding its biological activity is crucial for assessing its therapeutic potential, particularly in oncology and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₆N₂O₃S, with a molecular weight of 268.33 g/mol. The compound contains a thiophene moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₃S |
| Molecular Weight | 268.33 g/mol |
| CAS Number | 1422133-94-5 |
Anticancer Potential
Recent studies have indicated that compounds containing thiophene and related structures exhibit significant anticancer activity. For instance, similar derivatives have shown promising results against various cancer cell lines, including human hepatocellular carcinoma (HepG2) and lung cancer (A549) cells. The mechanism of action often involves the inhibition of key enzymes or pathways critical for tumor growth.
In a comparative study involving similar compounds, the IC50 values for anticancer activity were reported as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 20b | HepG2 | 4.37 ± 0.7 |
| Compound 20b | A549 | 8.03 ± 0.5 |
These findings suggest that the spirocyclic structure of compounds like this compound may similarly contribute to anticancer effects.
The proposed mechanism of action for compounds in this class typically involves interaction with molecular targets such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation. Molecular docking studies have demonstrated favorable binding affinities, indicating that these compounds can effectively inhibit target enzymes involved in cancer progression.
Case Studies
- Case Study on Synthesis and Activity : A series of thiophene derivatives were synthesized and tested for their biological activity. One specific derivative demonstrated an IC50 value comparable to established chemotherapeutics, suggesting that modifications to the thiophene ring can enhance anticancer properties.
- Molecular Docking Analysis : In silico studies using molecular docking software indicated that the compound binds effectively to DHFR with a total binding energy of -1.6 kcal/mol, supporting its potential as an inhibitor in cancer treatment pathways.
Q & A
Q. What established synthetic routes are available for 4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One, and what intermediates are critical?
Methodological Answer: Synthesis typically involves spirocyclization strategies or transition-metal-catalyzed coupling. Key steps include:
- Thiophene incorporation : Suzuki-Miyaura coupling or direct alkylation of thiophene derivatives to introduce the thiophen-3-yl moiety .
- Spirocyclic formation : Intramolecular cyclization under acidic or basic conditions, often using diethylene glycol derivatives to construct the 1,8-dioxa ring .
- Intermediate isolation : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or crystallization (ethanol/water mixtures) .
Q. Example Reaction Table :
| Step | Reactants | Catalyst/Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Thiophene-3-boronic acid, Spiro-precursor | Pd(PPh₃)₄, THF | 80°C, 12h | 65-75 |
| 2 | Cyclization precursor | K₂CO₃, DMF | 100°C, 6h | 70 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s spirocyclic structure?
Methodological Answer:
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer:
Q. Example DFT Parameters :
| Property | B3LYP/6-31G(d,p) | M06-2X/def2-TZVP |
|---|---|---|
| HOMO (eV) | -6.2 | -6.5 |
| LUMO (eV) | -1.8 | -2.1 |
Q. What strategies enable enantioselective synthesis of this spirocyclic compound?
Methodological Answer:
- Chiral catalysts : Rhodium(I) complexes with bisphosphine ligands (e.g., BINAP) induce asymmetry during cyclization .
- Kinetic resolution : Use chiral stationary phases (CSPs) in HPLC (Chiralpak AD-H column) to separate enantiomers .
- Dynamic kinetic asymmetric transformation (DYKAT) : Optimize reaction temperature (-20°C to 0°C) to control stereochemistry .
Q. How can contradictions between experimental (NMR/X-ray) and computational data be resolved?
Methodological Answer:
- X-ray vs. DFT geometry : Compare torsional angles (e.g., spiro C-O-C vs. computed values). Discrepancies >5° suggest solvent effects or crystal packing .
- NMR chemical shifts : Use gauge-including atomic orbital (GIAO) method in DFT to simulate shifts. Deviations >0.5 ppm indicate conformational flexibility .
- Mitigation : Perform solvent-correlated DFT (PCM model) and variable-temperature NMR .
Q. What role does the thiophene moiety play in modulating this compound’s physicochemical properties?
Methodological Answer:
- Electronic effects : Thiophene’s electron-rich π-system lowers LUMO energy, enhancing charge-transfer interactions .
- Solubility : Introduce polar substituents (e.g., -SO₂NH₂) on thiophene to improve aqueous solubility without disrupting spirocyclic rigidity .
- Thermal stability : TGA analysis shows decomposition >250°C, attributed to thiophene’s thermal resilience .
Q. Can this compound act as a ligand in catalysis or material science applications?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
